molecular formula C13H15FO B8623881 4-[(4-Fluorophenyl)methyl]-cyclohexanone

4-[(4-Fluorophenyl)methyl]-cyclohexanone

Cat. No. B8623881
M. Wt: 206.26 g/mol
InChI Key: CLJPXBWSAKNWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Fluorophenyl)methyl]-cyclohexanone is a useful research compound. Its molecular formula is C13H15FO and its molecular weight is 206.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Fluorophenyl)methyl]-cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Fluorophenyl)methyl]-cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(4-Fluorophenyl)methyl]-cyclohexanone

Molecular Formula

C13H15FO

Molecular Weight

206.26 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H15FO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-2,5-6,11H,3-4,7-9H2

InChI Key

CLJPXBWSAKNWBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of 8-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decane (18 g, 72 mmol) in 100 mL of THF was added 1 M hydrogen chloride in water (70 mL) followed by conc hydrogen chloride (50 mL). The reaction was heated to reflux for 5 h and then cooled to room temperature. The reaction was conc in vacuo to 120 mL and then extracted with ethyl acetate (3×100 mL). The organic layers were combined, washed with sat sodium bicarbonate, brine, dried over sodium sulfate, and conc in vacuo to a colorless oil. The oil was purified by flash chromatography (SiO2, 10:1 hexanes:ethyl acetate) to yield 9.6 g of a colorless oil. MS (ESI) 207 (M+H).
Name
8-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decane
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Fc1ccc(CC2CCC3(CC2)OCCO3)cc1
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